molecular formula C17H17N3O3 B1671739 Imazaquin CAS No. 81335-37-7

Imazaquin

Cat. No.: B1671739
CAS No.: 81335-37-7
M. Wt: 311.33 g/mol
InChI Key: CABMTIJINOIHOD-UHFFFAOYSA-N
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Description

Imazaquin is an organic compound belonging to the class of imidazolinone herbicides. It is primarily used to control a broad spectrum of weed species. This compound is a colorless or white solid, although commercial samples can appear brown or tan. This compound is known for its effectiveness in inhibiting the growth of weeds by targeting specific enzymes involved in amino acid synthesis .

Mechanism of Action

Target of Action

Imazaquin, an imidazolinone herbicide, primarily targets the enzyme acetohydroxy acid synthase (AHAS) . AHAS is the first enzyme in the branched-chain amino acid pathway that leads to the synthesis of amino acids leucine, isoleucine, and valine . These amino acids are essential for protein synthesis and plant growth.

Mode of Action

This compound inhibits the activity of AHAS, thereby blocking the synthesis of the branched-chain amino acids . This inhibition disrupts protein synthesis and halts the growth of the plant, leading to its eventual death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the branched-chain amino acid synthesis pathway . By inhibiting AHAS, this compound prevents the production of leucine, isoleucine, and valine . These amino acids are crucial for protein synthesis, and their absence disrupts normal cellular functions, leading to plant death .

Pharmacokinetics

It’s known that this compound is soluble in water , which suggests it can be readily taken up by plants and transported within the plant system.

Result of Action

The inhibition of AHAS by this compound leads to a deficiency in essential amino acids, disrupting protein synthesis and growth in plants . This results in the death of the plant, making this compound effective as a herbicide .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and soil composition . For instance, the rate at which this compound aggregates on soil humic acids is most affected by the environmental pH . This compound has shown greater adsorption at lower pHs . Adsorption is greatest at a pH nearest the pKa of the carboxylic group of this compound . This suggests that the efficacy and stability of this compound can vary depending on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imazaquin is synthesized through a series of chemical reactions involving the formation of an imidazolinone ring. The synthetic route typically starts with the reaction of phthalimide with various reagents to form a tricyclic compound. This compound is then further reacted to form the imidazolinone ring structure .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

Imazaquin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its degradation and transformation in the environment.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, such as 4-methylene-2-(quinolin-2-yl)-1H-imidazol-5(4H)-one, quinoline-3-carbaldehyde, and other related compounds .

Scientific Research Applications

Imazaquin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of imidazolinone herbicides and their interactions with various reagents.

    Biology: Investigated for its effects on plant growth and development, particularly in controlling weed species.

    Medicine: Explored for its potential use in developing new herbicidal formulations with improved efficacy and safety profiles.

    Industry: Widely used in agriculture to control weeds in crops such as soybeans, turf, and ornamentals

Comparison with Similar Compounds

Imazaquin belongs to the imidazolinone class of herbicides, which also includes compounds such as imazamethabenz-methyl, imazapyr, imazapic, imazethapyr, and imazamox. These compounds share a similar core structure but differ in their attached ring structures and specific functional groups. This compound is unique in its specific ring structure and its effectiveness in controlling a wide range of weed species .

List of Similar Compounds

  • Imazamethabenz-methyl
  • Imazapyr
  • Imazapic
  • Imazethapyr
  • Imazamox

Properties

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABMTIJINOIHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81335-47-9 (mono-ammonium salt), 115787-29-6 (mono-K salt), 81335-46-8 (mono-Na salt), 81335-49-1 (Ca salt)
Record name Imazaquin [BSI:ISO]
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DSSTOX Substance ID

DTXSID3024152
Record name Imazaquin
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Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or tan solid; Technical product: Odorless white solid; [HSDB] Yellowish grey solid; [EFSA]
Record name Imazaquin
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Solubility

Sol in water /Imazaquin ammonium salt/, Slightly soluble in some organic solvents., Sol in water @ 25 °C: 60-120 ppm
Record name IMAZAQUIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

<0.013 mPa @ 60 °C
Record name IMAZAQUIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless solid, Tan solid, Crystals from hexane + ethyl acetate

CAS No.

81335-37-7
Record name Imazaquin
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Record name Imazaquin [BSI:ISO]
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Record name Imazaquin
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Record name IMAZAQUIN
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Record name IMAZAQUIN
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Melting Point

219-222 °C (decomposition)
Record name IMAZAQUIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

2-Amino-2,3-dimethylbutyronitrile (0.393 mol) is added over 40 minutes to a stirred solution of 2,3-quinolinedicarboxylic anhydride (0.376 mol) in 4-picoline (338 g, 3.63 mol) and toluene (52 g), while maintaining the temperature at 40° to 43° C. The reaction mixture is stirred at 40° to 43° C. for one hour. Aqueous sodium hydroxide (218 g, 25%, 1.36 mol) and then toluene 378 g) are added and the mixture stirred at 55° to 60° C. for approximately 15 minutes. The lower aqueous basic phase is separated off and the product extracted from organic phase with water. The aqueous phase is washed with toluene. A portion of the aqueous phase (25.8 g) is treated with 25% aqueous sodium hydroxide (10 g) and 3.7 equivalents of hydrogen peroxide at 65°-70° C. for one hour, then additional 50% aqueous sodium hydroxide (14.5 g) is added and the reaction mixture is allowed to stir for one hour at 65° to 70° C. The mixture is cooled to 25° to 30° C., and the pH of the mixture adjusted to 1.5 with concentrated sulfuric acid. The product 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-3-quinolinecarboxylic acid (17.3 g) is isolated by filtration.
Quantity
0.393 mol
Type
reactant
Reaction Step One
Quantity
0.376 mol
Type
reactant
Reaction Step One
Quantity
338 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
solvent
Reaction Step One
Quantity
218 g
Type
reactant
Reaction Step Two
Quantity
378 g
Type
solvent
Reaction Step Two
[Compound]
Name
phase
Quantity
25.8 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid (0.152 mol), in water (50 ml) containing sodium hydroxide (0.06 mol) is heated at 75° to 80° C. for 2 hours. The solution is cooled in an ice bath and acidified with concentrated hydrochloric acid, added in small increments. The resulting precipitate is filtered, washed with water, air dried, and recrystallized from acetone to afford the 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-3-quinolinecarboxylic acid, mp 239°-243.5° C.
Name
2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid
Quantity
0.152 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imazaquin
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Customer
Q & A

Q1: What is the primary target of imazaquin, and how does it exert its herbicidal effect?

A1: this compound acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS) [, ], also known as acetolactate synthase (ALS) [, , , , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development. By inhibiting AHAS, this compound disrupts BCAA production, leading to growth arrest and eventually plant death [].

Q2: Does the accumulation of 2-ketobutyrate and 2-aminobutyrate contribute to this compound's phytotoxicity?

A2: Contrary to previous assumptions, research has shown that the accumulation of 2-ketobutyrate and 2-aminobutyrate, which are byproducts of AHAS inhibition, is not the primary cause of this compound's phytotoxicity []. Instead, the depletion of BCAAs due to AHAS inhibition is thought to be the main driver of growth inhibition [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C17H17N3O3 and a molecular weight of 311.3 g/mol.

Q4: How does this compound perform under different soil moisture conditions?

A4: this compound exhibits varying bioavailability under different soil moisture regimes. It persists longer in dry soil conditions compared to moist environments [, ]. Wetting and drying cycles can influence this compound's adsorption and desorption properties, potentially leading to increased bioavailability after rewetting [].

Q5: Does this compound possess any catalytic properties relevant to its herbicidal action?

A5: this compound is not known to possess any direct catalytic properties relevant to its herbicidal action. Its mode of action primarily involves binding to and inhibiting the enzyme AHAS, rather than catalyzing a specific chemical reaction.

Q6: Have computational methods been used to study this compound's properties or behavior?

A6: While the provided abstracts don't mention specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models could be developed to correlate this compound's structure with its herbicidal activity and explore the impact of structural modifications on its potency and selectivity [].

Q7: How does this compound's formulation affect its leaching in soil?

A8: Formulating this compound with specific carriers can significantly reduce its leaching potential. For example, a clay-based formulation of R-imazaquin using hexadecyltrimethylammonium-saturated montmorillonite (SA-HDTMA) exhibited reduced leaching compared to the non-formulated racemic this compound or pure R-enantiomer []. This suggests that appropriate formulation strategies can enhance this compound's environmental profile.

Q8: How stable is this compound under different environmental conditions?

A9: this compound degrades relatively quickly in soil, with a half-life ranging from 8 to 25 days depending on soil type and environmental factors [, , , ]. Microbial degradation plays a significant role in this compound breakdown, with faster degradation observed in warm, moist conditions favorable for microbial activity []. Additionally, photodecomposition by ultraviolet light or sunlight can contribute to this compound dissipation, particularly on the soil surface [].

Q9: Are there any specific regulatory guidelines for the safe handling and use of this compound?

A9: While the abstracts don't mention specific SHE regulations, it's crucial to highlight that like all agrochemicals, this compound's use and handling are subject to stringent regulations. It's essential to consult and adhere to the safety guidelines and regulations stipulated by relevant authorities in the countries where it is used.

Q10: How do soil properties affect the persistence and mobility of this compound?

A11: this compound's behavior in soil is strongly influenced by soil properties. Its mobility is higher in sandy soils with low organic matter and clay content compared to clay soils with higher organic matter content [, , , , ]. Soil pH significantly affects this compound's sorption, with increased sorption at lower pH values due to its pKa of 3.8 [, ]. Soil organic matter content also plays a role, with higher organic matter levels generally leading to increased this compound retention [].

Q11: How is this compound metabolized in plants?

A14: While the specific metabolic pathways are not detailed in the abstracts, studies using radiolabeled 14C-imazaquin show that it is metabolized into various compounds, including soluble and insoluble metabolites []. The rate of metabolism can be influenced by factors like plant species, environmental conditions, and the use of herbicide antidotes.

Q12: Has resistance to this compound been observed in any weed species, and what are the mechanisms involved?

A16: Yes, resistance to this compound has been reported in several weed species, including common cocklebur (Xanthium strumarium) [] and amaranth pigweed (Amaranthus hybridus) []. The primary mechanism of resistance is often attributed to mutations in the ALS enzyme, reducing its sensitivity to this compound [].

Q13: Does this compound resistance confer cross-resistance to other herbicides?

A17: Yes, resistance to this compound often confers cross-resistance to other herbicides that also target the ALS enzyme, such as chlorimuron and imazethapyr [, ]. This highlights the importance of implementing integrated weed management strategies to prevent or delay the development of herbicide resistance.

Q14: What are the potential risks of this compound carryover to rotational crops?

A18: this compound's persistence in soil can pose risks of carryover injury to sensitive rotational crops planted in the following season [, , , ]. The severity of injury depends on factors like this compound application rate, soil type, environmental conditions, and the sensitivity of the rotational crop. For instance, cotton (Gossypium hirsutum) has shown varying sensitivity to this compound residues depending on the application rate and soil type [, ].

Q15: Are there any known antidotes to mitigate this compound injury in crops?

A19: Yes, certain compounds can act as antidotes to reduce this compound injury in crops. Naphthalic anhydride (NA) seed treatment has shown consistent protection against this compound injury in corn and sorghum []. Other antidotes include CGA 92194, flurazole, and dichlormid, but their efficacy can vary [].

Q16: Can this compound be used in combination with other herbicides for improved weed control?

A20: Yes, this compound is often used in combination with other herbicides to broaden the weed control spectrum and enhance efficacy [, , ]. For example, combinations of this compound with metribuzin have shown effective control of sicklepod in soybean, even at lower than recommended rates [].

Q17: Are there any alternative herbicides with similar modes of action to this compound?

A22: Yes, several other herbicides inhibit AHAS, such as chlorimuron, imazethapyr, sulfonylureas, and triazolopyrimidines [, , ]. These herbicides share a similar mode of action with this compound but may exhibit different efficacies, selectivities, and environmental profiles.

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